molecular formula C13H22O6 B13957301 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester CAS No. 64058-38-4

2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester

Cat. No.: B13957301
CAS No.: 64058-38-4
M. Wt: 274.31 g/mol
InChI Key: YMURBNOJOCMCNI-UHFFFAOYSA-N
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Description

2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester is a chemical compound with the molecular formula C13H22O6 and a molar mass of 274.31 g/mol . This compound is known for its unique structure, which includes a butoxycarbonyl group and a tetrahydrofuran-2-ylmethyl ester moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester typically involves the esterification of propionic acid derivatives with butoxycarbonyl and tetrahydrofuran-2-ylmethyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature and pressure settings .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. Its unique structure allows it to participate in specific binding interactions, influencing the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Butoxycarbonyl)oxy]propionic acid methyl ester
  • 2-[(Butoxycarbonyl)oxy]propionic acid ethyl ester
  • 2-[(Butoxycarbonyl)oxy]propionic acid isopropyl ester

Uniqueness

Compared to similar compounds, 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester stands out due to its tetrahydrofuran-2-ylmethyl ester moiety. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable in specific applications .

Properties

CAS No.

64058-38-4

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

oxolan-2-ylmethyl 2-butoxycarbonyloxypropanoate

InChI

InChI=1S/C13H22O6/c1-3-4-7-17-13(15)19-10(2)12(14)18-9-11-6-5-8-16-11/h10-11H,3-9H2,1-2H3

InChI Key

YMURBNOJOCMCNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC(C)C(=O)OCC1CCCO1

Origin of Product

United States

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